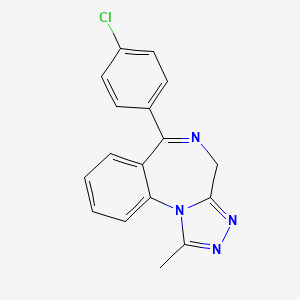

4'-chloro Deschloroalprazolam

Beschreibung

Background and Context of Novel Psychoactive Substances (NPS)

Novel psychoactive substances are a broad group of drugs that are not controlled by international drug conventions but which may pose a public health threat. jefferson.edu These substances are often designed to mimic the effects of controlled drugs and are frequently sold openly online. researchgate.net The market for NPS is characterized by the rapid emergence of new substances, as clandestine laboratories continually alter chemical structures to stay ahead of legal controls. jefferson.edu This dynamic environment creates significant challenges for forensic laboratories, which must constantly adapt their methods to detect and identify these new compounds. researchgate.net

Emergence of Designer Benzodiazepines (DBZDs) in Contemporary Illicit Drug Markets

Designer benzodiazepines (DBZDs) are a significant class of NPS, synthesized to replicate the sedative and anxiolytic effects of pharmaceutical benzodiazepines like diazepam and alprazolam. axisfortox.com The rise of DBZDs can be traced back to the scheduling of earlier benzodiazepines like phenazepam and etizolam, which prompted illicit manufacturers to create new, uncontrolled analogues. researchgate.net These substances are often produced in clandestine labs with no quality control, leading to unpredictable purity and potency. axisfortox.com DBZDs are frequently sold as counterfeit versions of legitimate pharmaceuticals, such as Xanax®, further increasing the risk to unsuspecting users. oup.comnih.gov The primary motivation for their use can include self-treatment for anxiety or sleep disorders, or to mitigate the unpleasant effects of other illicit drugs. researchgate.net

Identification and Significance of 4'-chloro Deschloroalprazolam as a Novel Benzodiazepine (B76468) Analogue in Seized Materials

This compound is a triazolobenzodiazepine derivative and a structural isomer of alprazolam. oup.comresearchgate.net It was first identified in seized drug materials in Australia and the United States in late 2021. oup.comresearchgate.net The key structural difference between the two compounds is the location of the chlorine atom on the phenyl ring. researchgate.net This seemingly minor variation presents a significant challenge for forensic analysis, as this compound has a similar molecular weight and produces a comparable mass spectrum to alprazolam, which can lead to misidentification in casework. oup.comnih.gov

The emergence of this compound is significant as it highlights the ongoing efforts of clandestine chemists to create new psychoactive substances that are not yet subject to legal control. researchgate.net While alprazolam is a Schedule IV substance in the United States, this compound is not federally controlled. researchgate.netcfsre.org Its presence in seized materials, often in the form of capsules or counterfeit tablets, underscores the need for advanced analytical techniques to differentiate it from its controlled counterpart. researchgate.netnih.gov Forensic laboratories have had to develop specific methods to distinguish between the two isomers, often relying on subtle differences in their mass spectral fragmentation patterns and chromatographic retention times. researchgate.netresearchgate.net

Detailed Research Findings

The identification of this compound has been documented in several forensic science publications. A 2022 study detailed its discovery in capsules in Australia, utilizing a range of analytical techniques including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. nih.gov This comprehensive analysis was crucial in definitively characterizing the new compound and highlighting its potential for being misidentified as alprazolam. nih.gov Further research has focused on developing and validating analytical methods to reliably differentiate this compound from alprazolam in both seized drug and toxicological samples. researchgate.netoup.com

| Property | This compound | Alprazolam |

| IUPAC Name | 6-(4-chlorophenyl)-1-methyl-4H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netresearchgate.netbenzodiazepine | 8-chloro-1-methyl-6-phenyl-4H- researchgate.netresearchgate.netnih.govtriazolo[4,3-a] researchgate.netresearchgate.netbenzodiazepine |

| Molecular Formula | C₁₇H₁₃ClN₄ | C₁₇H₁₃ClN₄ |

| Molar Mass | 308.77 g·mol⁻¹ | 308.77 g·mol⁻¹ |

| CAS Number | 92262-72-1 | 28981-97-7 |

| First Identified | 2021 | 1971 |

| Legal Status (US Federal) | Not Scheduled | Schedule IV |

Table 1: Comparison of this compound and Alprazolam

Forensic reports have noted the co-occurrence of this compound with other substances, including its synthetic precursor, 4'-chloro deschloronordiazepam. nih.gov Cases have been documented where seized materials contained only this compound, as well as instances with a mixture of both this compound and alprazolam. researchgate.netoup.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C17H13ClN4 |

|---|---|

Molekulargewicht |

308.8 g/mol |

IUPAC-Name |

6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |

InChI |

InChI=1S/C17H13ClN4/c1-11-20-21-16-10-19-17(12-6-8-13(18)9-7-12)14-4-2-3-5-15(14)22(11)16/h2-9H,10H2,1H3 |

InChI-Schlüssel |

QZQFCOLCRXZSIK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=C2N1C3=CC=CC=C3C(=NC2)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Chemical Structure and Classification

Structural Relationship and Isomerism with Alprazolam

4'-chloro deschloroalprazolam is a structural isomer of the well-known benzodiazepine (B76468), alprazolam. researchgate.net This means both compounds share the same molecular formula, C17H13ClN4, and molecular weight, but differ in the arrangement of their atoms. cfsre.orgnih.gov The key structural distinction lies in the position of the single chlorine atom on the molecule's aromatic rings. researchgate.net

In alprazolam, the chlorine atom is attached to the 8-position of the fused benzene (B151609) ring of the benzodiazepine core. researchgate.net Conversely, this compound is characterized by the absence of a chlorine atom at this position (hence "deschloro"). Instead, its chlorine atom is substituted at the 4'-position of the phenyl ring attached at the 6-position of the benzodiazepine structure. researchgate.net This positional difference in chlorination is the defining feature that distinguishes the two isomers. researchgate.net Despite their structural similarity, this isomeric difference allows for their differentiation through mass spectral data analysis, as they produce unique fragment ions. cfsre.org

| Feature | This compound | Alprazolam |

|---|---|---|

| Molecular Formula | C17H13ClN4 | C17H13ClN4 |

| Isomeric Relationship | Structural Isomers | |

| Chlorine Atom Position | 4'-position of the 6-phenyl ring researchgate.net | 8-position of the benzodiazepine core researchgate.net |

Molecular Architecture: Triazolobenzodiazepine Core and Positional Chlorination

This compound is classified as a triazolobenzodiazepine. wikipedia.org This classification is based on its core molecular framework, which is composed of a diazepine (B8756704) ring fused with both a benzene ring and a triazole ring. wikipedia.orgoup.com The triazolobenzodiazepine structure is a defining characteristic of a class of benzodiazepine derivatives. wikipedia.orgbeilstein-journals.org

The specific architecture of this compound consists of this triazolobenzodiazepine nucleus with two key substitutions:

A methyl group is attached to the triazole portion of the fused ring system. nih.gov

A phenyl group is attached to the 6-position of the diazepine ring. researchgate.net

The notable feature of this compound is the specific chlorination on this pendant phenyl ring. The chlorine atom is located at the 4'-position, which is the para position on the phenyl substituent. researchgate.netcaymanchem.com This positional chlorination is a critical element of its molecular identity.

Nomenclature and Chemical Synonyms

The compound is known by several names and identifiers in scientific literature and chemical databases. Its formal IUPAC name is 6-(4-chlorophenyl)-1-methyl-4H- cfsre.orgnih.govwikipedia.orgtriazolo[4,3-a] cfsre.orgwikipedia.orgbenzodiazepine. cfsre.orgnih.govwikipedia.org

A variety of synonyms and identifiers are used to refer to this compound, which are essential for its identification in diverse datasets and publications.

| Identifier Type | Identifier | Source |

|---|---|---|

| Common Name | This compound | cfsre.orgnih.gov |

| IUPAC Name | 6-(4-chlorophenyl)-1-methyl-4H- cfsre.orgnih.govwikipedia.orgtriazolo[4,3-a] cfsre.orgwikipedia.orgbenzodiazepine | cfsre.orgwikipedia.orgcaymanchem.comlgcstandards.com |

| CAS Number | 92262-72-1 | cfsre.orgwikipedia.orgcaymanchem.com |

| Molecular Formula | C17H13ClN4 | nih.govwikipedia.orgcaymanchem.com |

| Synonym | 4'-Chlorodeschloroalprazolam | wikipedia.org |

| Synonym | 4?-Chloro deschloroalprazolam | nih.gov |

Synthetic Methodologies and Precursor Chemistry

Chemical Synthesis Routes of 4'-chloro Deschloroalprazolam

While detailed, peer-reviewed synthetic procedures specifically for this compound are not extensively documented in public literature, a plausible route can be inferred from the general synthesis of triazolobenzodiazepines and the identification of its likely precursor. The final step in the formation of many triazolobenzodiazepines, including alprazolam, involves the annulation of the triazole ring onto a benzodiazepine (B76468) core.

It is believed that this compound is synthesized from its precursor, 4'-chloro deschloronordiazepam. researchgate.netnih.gov This transformation typically involves converting the lactam (amide) function in the diazepine (B8756704) ring into a thioamide, followed by condensation with a hydrazine (B178648) derivative. For instance, the synthesis of alprazolam can proceed from a corresponding 1,4-benzodiazepin-2-one. A common method involves thionation using reagents like Lawesson's reagent, followed by reaction with acetylhydrazine to form and cyclize the triazole ring. nih.gov A similar pathway is the most probable route for creating this compound from its precursor.

Identification and Characterization of Synthetic Precursors (e.g., 4'-chloro deschloronordiazepam)

The primary synthetic precursor for this compound is believed to be 4'-chloro deschloronordiazepam. nih.gov This compound was identified as a minor component alongside the main product in seized drug capsules, suggesting it is a direct precursor or an unreacted starting material from the synthesis. researchgate.net

The identification and characterization of these precursors are crucial for forensic analysis and understanding illicit manufacturing trends. Analytical techniques used to characterize these compounds include:

Gas Chromatography-Mass Spectrometry (GC-MS) : Used to separate the compound from a mixture and determine its mass-to-charge ratio, providing a fragmentation pattern that aids in identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) : Both low and high-resolution LC-MS are employed for sensitive detection and accurate mass determination, which is critical for distinguishing between isomers with the same molecular weight. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement.

X-ray Crystallography : Offers definitive proof of the three-dimensional structure of a crystalline compound. nih.gov

These techniques are essential to discriminate between closely related analogues, such as this compound and alprazolam, which can have very similar mass spectral properties. researchgate.net

General Synthetic Strategies for Triazolobenzodiazepine Analogues

The synthesis of the triazolobenzodiazepine scaffold can be approached through several strategic routes, allowing for the creation of a wide variety of analogues. These strategies often focus on building the core ring systems in a modular fashion.

Key synthetic strategies include:

Late-Stage Triazole Ring Formation : This is a common approach where a pre-formed benzodiazepine core, typically a 1,4-benzodiazepin-2-one, is converted into the corresponding triazolobenzodiazepine. nih.gov This process generally involves:

Thionation : The lactam oxygen is replaced with sulfur using a thionating agent like Lawesson's reagent. nih.gov

Condensation and Cyclization : The resulting thioamide is reacted with a hydrazine, such as acetylhydrazine, which condenses and subsequently cyclizes to form the fused triazole ring. nih.gov

Multi-Component Reactions (MCRs) : These strategies build molecular complexity in a single step from three or more starting materials. The Ugi four-component reaction (Ugi-4CR) is a powerful tool in this context. beilstein-journals.orgresearchgate.net A typical sequence for synthesizing triazolobenzodiazepine-related structures involves:

An Ugi reaction to assemble a linear precursor containing the necessary functionalities. beilstein-journals.orgresearchgate.net

An intramolecular azide-alkyne cycloaddition (IAAC), often referred to as a "click reaction," to form the triazole ring. This can be performed under thermal conditions or with catalytic assistance. beilstein-journals.orgresearchgate.net

Cross-Coupling Reactions : For late-stage functionalization, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are valuable. This allows for the introduction of various aryl or heteroaryl groups onto the benzodiazepine scaffold, which would otherwise be difficult to incorporate. This method provides a route to a library of analogues by coupling a halogenated benzodiazepine intermediate with a diverse range of boronic acids. nih.govacs.org

These diverse synthetic methodologies provide chemists with flexible and robust pathways to access novel triazolobenzodiazepine analogues for various research applications. acs.org

Preclinical Pharmacological Investigations and Mechanism of Action Studies

In Vitro Receptor Binding Affinity Studies (e.g., GABA-A receptor)

4'-chloro deschloroalprazolam, like other benzodiazepines, is understood to exert its effects through interaction with gamma-aminobutyric acid type A (GABA-A) receptors in the central nervous system. cfsre.orgcfsre.org These receptors are ligand-gated ion channels that, upon binding with GABA, allow chloride ions to enter the neuron, leading to hyperpolarization and reduced neuronal excitability. wikipedia.orgnih.gov Benzodiazepines act as positive allosteric modulators of GABA-A receptors, meaning they bind to a site distinct from the GABA binding site and enhance the effect of GABA. wikipedia.orgsymbiosisonlinepublishing.com For benzodiazepines to be effective, the GABA-A receptor must contain specific alpha (α) and gamma (γ) subunits, between which the benzodiazepine (B76468) molecule binds. wikipedia.org This binding locks the receptor in a conformation that increases its affinity for GABA, thereby potentiating the inhibitory effects. wikipedia.org

While specific binding affinity (Ki) values for this compound at the GABA-A receptor are not extensively published in the reviewed literature, its structural similarity to alprazolam suggests it would bind to the benzodiazepine site on the GABA-A receptor. cfsre.orgcfsre.org Computational studies on similar designer benzodiazepines have shown high-potency binding in the nanomolar range to the GABA-A receptor. service.gov.uk For example, desalkylgidazepam, another novel benzodiazepine, has a high affinity with a Ki of 3.5 nM. service.gov.uk Such studies are crucial in predicting the biological activity of new compounds.

In Vivo Pharmacological Screening in Animal Models (e.g., central nervous system depressant effects)

As a member of the benzodiazepine class, this compound is anticipated to exhibit central nervous system (CNS) depressant effects. cfsre.orgcfsre.org These effects typically include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. While specific in vivo studies on this compound are not detailed in the available literature, the pharmacological actions of other novel benzodiazepines provide a likely parallel. For instance, in vivo studies in rats with methylclonazepam demonstrated muscle relaxant and anticonvulsant effects comparable in potency to nitrazepam and clonazepam, and more potent than diazepam. service.gov.uk Similarly, oral administration of clobromazolam in mice resulted in CNS depression, ataxia, and convulsive reactions. service.gov.uk It is presumed that this compound would produce a similar spectrum of CNS depressant effects in animal models. wikipedia.org

Comparative Pharmacological Profiling with Established Benzodiazepines

This compound is a structural analogue of alprazolam. cfsre.orgresearchgate.net The key structural difference is the position of the chlorine atom; in alprazolam, it is at the 8-position, whereas in this compound, it is at the 4'-position of the 6-phenyl ring. researchgate.net This seemingly minor structural change can have significant implications for the compound's pharmacological and analytical profile. researchgate.net For instance, this difference allows the two isomers to be distinguished by mass spectrometry. cfsre.org

The potency and efficacy of benzodiazepines can vary significantly. For example, alprazolam is considered to be significantly more potent than diazepam. benzoreform.org The pharmacological profile of this compound relative to alprazolam and other established benzodiazepines has not yet been fully characterized in published studies. However, its emergence as a designer drug suggests it possesses psychoactive effects that users find comparable to other benzodiazepines. wikipedia.org

Interactive Data Table: Comparison of Established Benzodiazepines

| Compound Name | Onset of Action (min) | Half-life (hrs) |

| Alprazolam | 15-30 | 6-20 |

| Diazepam | 0-15 | 20-100 |

| Lorazepam | 15-30 | 10-20 |

| Clonazepam | 15-30 | 18-39 |

| Temazepam | 30-60 | 10-20 |

| Data sourced from a comparison of benzodiazepine pharmacology. benzoreform.org |

Computational Quantitative Structure-Activity Relationship (QSAR) Analysis and Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to predict the biological activity of chemical compounds based on their molecular structure. service.gov.uk For many novel benzodiazepines, including this compound, QSAR analysis has predicted high biological activity. service.gov.uk These predictive models are valuable when experimental data is scarce, offering insights into a compound's potential potency and effects. researchgate.net

QSAR models for designer benzodiazepines have shown good statistical performance, suggesting their utility in predicting the activity of new compounds. researchgate.net For instance, some models have accurately predicted the high activity of compounds like flubrotizolam and clonazolam. researchgate.net While a specific QSAR study focused solely on this compound is not available in the provided search results, the general application of these models to the broader class of designer benzodiazepines indicates a high likelihood of significant GABA-A receptor activity for this compound as well. service.gov.uk Molecular docking studies, a related computational method, have been used to investigate the binding of alprazolam analogues to the GABA-A receptor, further highlighting the potential for in-silico methods to elucidate the pharmacology of these compounds. cerradopub.com.br

Metabolism and Biotransformation Research

Research into the metabolic fate of 4'-chloro deschloroalprazolam is still in its nascent stages, with much of the current understanding extrapolated from the biotransformation of structurally similar benzodiazepines. As a novel designer benzodiazepine (B76468), dedicated studies on its metabolic profile are limited, necessitating a reliance on predictive metabolism based on established pathways for analogous compounds. tandfonline.com

Advanced Analytical Methodologies for Detection, Identification, and Quantification

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental for the structural elucidation of new chemical entities. For 4'-chloro deschloroalprazolam, a combination of these techniques has been essential for its initial identification and characterization. nih.gov In specialized laboratories, techniques like Nuclear Magnetic Resonance are considered essential for the unequivocal identification of such compounds. service.gov.uk

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules. It was one of the key analytical methods used to identify this compound in seized capsule samples. researchgate.netnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and their spatial relationships. This level of detail is critical for differentiating between isomers like this compound and alprazolam, which differ only in the position of a single chlorine atom.

For definitive proof of molecular structure, X-ray crystallography is an unparalleled technique. This method was employed in the foundational analysis of this compound, confirming its identity from seized materials. researchgate.netnih.gov The technique involves directing X-rays onto a crystalline form of the compound. The resulting diffraction pattern allows for the precise calculation of the three-dimensional arrangement of atoms within the molecule, providing irrefutable evidence of its structure and stereochemistry.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for the preliminary analysis of drug compounds. It was part of the suite of analytical methods used in the initial identification of this compound. researchgate.netnih.gov The method measures the absorption of ultraviolet and visible light by a substance. While not as specific as NMR or mass spectrometry, the resulting spectrum provides information about the electronic structure and chromophores within the molecule, serving as a useful screening tool.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a molecular "fingerprint," showing the presence of specific functional groups. This technique is valuable for identifying the class of compound. Attenuated Total Reflectance (ATR) is a common sampling technique used for this analysis. nih.gov

Table 1: Instrumental Details for ATR-IR Analysis of this compound

| Parameter | Details |

| Instrument Name | Bio-Rad FTS |

| Technique | ATR-Neat |

| Source of Spectrum | Forensic Spectral Research |

| Source of Sample | Cayman Chemical Company |

| Data sourced from PubChem. nih.gov |

Mass Spectrometry (MS) Based Approaches

Mass spectrometry, particularly when coupled with a separation technique like gas chromatography, is a powerhouse in forensic toxicology for both identifying and quantifying drug compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of forensic drug analysis and has been extensively used for the detection of this compound. researchgate.netnih.govnih.gov The technique separates volatile compounds in a mixture and then detects them by mass-to-charge ratio, providing high sensitivity and specificity. However, the analysis of this compound presents a unique challenge due to its isomeric relationship with alprazolam. researchgate.net

Detailed Research Findings:

Isomeric Interference: As a structural isomer of alprazolam, this compound exhibits very similar physicochemical properties and mass spectral data. researchgate.netresearchgate.net This similarity can lead to misidentification in casework if the analytical method is not specifically designed to differentiate between the two compounds. nih.govresearchgate.net

Chromatographic Differentiation: Some established GC-MS methods may not be able to chromatographically resolve the two isomers. nih.govresearchgate.net However, differentiation can be achieved by comparing their retention times relative to an internal standard, such as alprazolam-d5 (B571041). nih.gov A study by the Houston Forensic Science Center found that in their method, the peak for this compound eluted slightly earlier than the deuterated internal standard for alprazolam. nih.govresearchgate.net

Method Adaptation: Forensic laboratories have successfully adapted existing GC-MS methods to qualitatively monitor for this compound in postmortem blood specimens. nih.gov This allows for its identification in complex biological matrices alongside other designer benzodiazepines like flualprazolam, etizolam, and bromazolam. nih.gov

Table 2: Key Mass Fragments for Differentiating Isomers by GC-MS

| Compound | Key Fragment Ion (m/z) | Context |

| This compound | 131.0604 | Higher relative abundance compared to alprazolam. cfsre.orgcfsre.org |

| Alprazolam | 165.0214 | Higher relative abundance compared to this compound. cfsre.orgcfsre.org |

| Data sourced from the Center for Forensic Science Research and Education (CFSRE). cfsre.orgcfsre.org |

Table 3: Summary of GC-MS Research Findings

| Study Focus | Key Finding | Reference(s) |

| Initial Identification | GC-MS was part of a multi-technique approach to first identify this compound in seized capsules. | researchgate.netnih.gov |

| Isomeric Interference | Noted that the mass spectral data is very similar to alprazolam, creating a risk of misidentification. | researchgate.netresearchgate.net |

| Differentiation in Toxicology | Isomers could be differentiated based on retention times relative to an internal standard (alprazolam-d5), even without chromatographic separation. | nih.govresearchgate.net |

| Qualitative Monitoring | A validated method for alprazolam was modified to qualitatively identify this compound in postmortem blood. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS, LC-QTOF-MS, LC-HRMS) for High-Resolution Analysis

Liquid chromatography coupled with mass spectrometry is the cornerstone for the analysis of this compound in complex matrices such as seized materials and biological specimens. cuny.edunih.gov High-resolution mass spectrometry (HRMS) techniques, including Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), are particularly powerful for this purpose. cfsre.org These methods provide exceptional mass accuracy, typically below 5 parts per million (ppm), enabling the determination of the elemental composition of the parent molecule and its fragments. lcms.cz

The identification of this compound relies on obtaining its exact mass. The protonated molecule ([M+H]⁺) of this compound has a calculated exact mass of 309.0902 Da. cfsre.org LC-QTOF-MS analysis confirms this molecular ion, providing a high degree of confidence in its identification, which is a critical step before proceeding to structural confirmation via fragmentation analysis. cfsre.orgresearchgate.net All identifications should be confirmed by comparing the analytical data against a verified reference material. cfsre.org

A typical LC-QTOF-MS setup for the analysis of this compound might involve the following parameters:

| Parameter | Specification |

| Instrument | Agilent 6540 UHD Accurate-Mass Q-TOF LC/MS |

| Column | Restek Raptor C18 (100 mm x 2.1 mm, 2.7 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | A time-programmed elution gradient |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| Ion Source | Dual Agilent Jet Stream Electrospray Ionization |

| Gas Temperature | 325°C |

| Sheath Gas Temp | 350°C |

| Fragmentor Voltage | 120 V |

| Data sourced from the Center for Forensic Science Research & Education (CFSRE). cfsre.org |

Isomer Differentiation Strategies Using Mass Spectral Fragmentation Patterns

Due to their identical mass, the differentiation of this compound from its structural isomer, alprazolam, is impossible based on the parent mass alone. Therefore, differentiation relies on the analysis of their unique mass spectral fragmentation patterns generated during tandem mass spectrometry (MS/MS). cuny.eduresearchgate.net The key to this differentiation lies in the position of the chlorine atom. In alprazolam, the chlorine is at the 8-position, whereas in this compound, it is on the 4'-position of the phenyl ring. This structural difference leads to distinct fragmentation pathways under collision-induced dissociation.

Studies have shown that while the mass spectra are very similar, the relative abundance of specific fragment ions can be used for discrimination. cuny.eduvcu.edu Specifically, the fragmentation of alprazolam characteristically yields a more abundant fragment ion at m/z 165.0, while this compound produces a higher abundance of the fragment ion at m/z 131.1. vcu.edu This distinction is crucial for laboratories using full-scan mass spectrometry methods. vcu.edu

| Compound | Key Diagnostic Fragment Ion (m/z) |

| Alprazolam | 165.0214 |

| This compound | 131.0604 |

| Data sourced from the Center for Forensic Science Research & Education (CFSRE). researchgate.netnih.gov |

Chromatographic Separation Techniques

Both HPLC and UPLC are essential for the separation of this compound from other benzodiazepines and matrix components prior to detection by mass spectrometry. nih.govfda.gov UPLC, which utilizes columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including superior chromatographic resolution, enhanced sensitivity, and shorter analytical run times. scienceopen.com For instance, a routine analysis of benzodiazepines that might take 40 minutes on an HPLC system could be completed in 15 minutes using UPLC, leading to reduced solvent consumption and lower analysis costs. scienceopen.com

The choice of the stationary phase is critical for achieving separation. C18 columns are commonly used for the analysis of benzodiazepines, including this compound. scienceopen.comoup.com Gradient elution with a mobile phase consisting of an aqueous component (like ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent (such as acetonitrile or methanol) is typically employed to achieve optimal separation of a wide range of benzodiazepines in a single run. cuny.eduoup.com

While mass spectral fragmentation is a powerful tool, chromatographic separation remains a vital component of isomer differentiation. In some validated methods, this compound and alprazolam may not be fully chromatographically resolved. aafs.orgresearchgate.netnih.gov In such scenarios, the relative retention time (RRT) compared to a stable isotope-labeled internal standard becomes a critical identification parameter. aafs.orgresearchgate.net

Alprazolam-d5 is a commonly used internal standard for the analysis of alprazolam and its isomers. aafs.orgresearchgate.net Studies have demonstrated that even when co-eluting, this compound can be distinguished from alprazolam based on its elution order relative to alprazolam-d5. Specifically, this compound has been observed to elute slightly earlier than alprazolam-d5, while alprazolam elutes after it. aafs.org This subtle difference in retention time provides a basis for differentiation even without baseline chromatographic separation. aafs.orgnih.gov For example, one laboratory reported that a suspected alprazolam peak eluting before the alprazolam-d5 peak would be flagged as an interference, prompting further investigation. aafs.orgresearchgate.net

Development and Utilization of Analytical Reference Standards and Spectral Databases

The accurate identification of this compound is fundamentally dependent on the availability of high-purity, certified analytical reference standards. fda.govwisconsin.edunih.gov These standards are used to confirm retention times, fragmentation patterns, and to prepare calibrators and controls for quantitative assays. nih.gov Organizations such as Cayman Chemical provide these reference materials, which are intended for research and forensic applications. fda.gov The availability of these standards also extends to potential metabolites, such as α-hydroxy-4'-chloro deschloroalprazolam, which allows for more comprehensive metabolic profiling studies. nih.gov

In addition to physical reference materials, spectral databases are an invaluable resource for forensic laboratories. These databases contain mass spectral data for a wide array of compounds, including novel psychoactive substances. lcms.cz Laboratories can compare the mass spectra obtained from casework samples to the entries in these databases to aid in the tentative identification of unknown compounds. fda.gov The development and continuous updating of these spectral libraries are crucial for keeping pace with the ever-evolving landscape of designer drugs.

Forensic Science and Public Health Research Perspectives

Prevalence and Distribution in Illicit Drug Markets and Seized Materials

4'-chloro deschloroalprazolam is a novel psychoactive substance (NPS) classified as a benzodiazepine (B76468) that has emerged on illicit drug markets. cfsre.orgcfsre.org First formally identified in seized materials in Australia in December 2021, its presence was detected in the United States around the same time. cfsre.orgresearchgate.netwikipedia.org The substance has been found in various forms, most notably in counterfeit capsules and tablets designed to mimic legitimate pharmaceutical products like Xanax®. researchgate.net

Forensic laboratories have reported its identification in both seized drug materials and toxicological samples from driving under the influence of drugs (DUID) cases. researchgate.netoup.com For instance, the Houston Forensic Science Center (HFSC) began noting the presence of this compound in late 2021. researchgate.netresearchgate.net Their casework included instances where the compound was found alone and others where it was detected alongside its structural isomer, alprazolam. researchgate.netresearchgate.net A minor component partially characterized in seized capsules is believed to be the synthetic precursor, 4'-chloro deschloronordiazepam. nih.gov The appearance of such novel benzodiazepines is part of a broader trend in the NPS market, where substances are often synthesized based on modifications of existing approved drugs or from compounds documented in early pharmaceutical research. cfsre.orgnih.gov

Table 1: Reported Detections of this compound

| Location | Year of First Detection | Form of Seized Material | Type of Casework |

|---|---|---|---|

| Australia | 2021 | Capsules, Pills | Seized Materials |

| United States (Southern & Midwestern) | 2021 | Tablets, Toxicological Samples | Seized Materials, Toxicology (DUID) |

| Ireland | 2021 | Not Specified | General Illicit Market |

Challenges Posed by Isomeric Interference in Forensic Toxicology Casework

A significant challenge presented by this compound in forensic toxicology is its structural isomerism with alprazolam, a widely prescribed and controlled benzodiazepine. researchgate.netresearchgate.netoup.com Isomers are molecules that share the same molecular formula and weight, making them difficult to distinguish using standard analytical techniques. oup.com this compound and alprazolam both have a molecular weight of 308.8 Da, and their mass spectra are very similar, which can lead to misidentification in laboratory casework. oup.comnih.gov

The key structural difference between the two compounds is the position of the chlorine atom. researchgate.net This subtle variation requires specific and validated analytical methods to ensure accurate identification. researchgate.netresearchgate.net Standard gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) methods may not be sufficient to resolve the two isomers chromatographically. researchgate.netnih.gov To address this, laboratories have developed methods to differentiate them based on slight differences in retention times relative to a deuterated internal standard (alprazolam-d5) or by identifying unique fragment ions in their mass spectra. cfsre.orgcfsre.orgresearchgate.net For example, under certain analytical conditions, this compound has a higher abundance of fragment ions at m/z 131.1, whereas alprazolam shows a higher abundance at m/z 165.0. researchgate.net Without such specific methods, there is a risk of misreporting this compound as the more common and legally controlled alprazolam, which has significant legal and clinical implications. researchgate.netresearchgate.net The Houston Forensic Science Center, for example, adopted a policy to report results as "unsuitable for analysis due to an interference" if a suspected peak behaves like alprazolam but has a retention time inconsistent with the reference standard, prompting re-evaluation of past cases. researchgate.netoup.com

Table 2: Isomeric Comparison

| Compound | Chemical Formula | Molecular Weight (Da) | Key Structural Feature |

|---|---|---|---|

| This compound | C17H13ClN4 | 308.8 | Chlorine atom at the 4'-position of the phenyl ring |

| Alprazolam | C17H13ClN4 | 308.8 | Chlorine atom at the 8-position of the benzodiazepine core |

Epidemiological Surveillance of Novel Benzodiazepine Analogue Emergence

The emergence of this compound is part of a larger trend of new psychoactive substances, particularly novel benzodiazepines, appearing on the global drug market. nih.govscispace.comnih.gov Epidemiological surveillance is crucial for detecting these substances, understanding their prevalence, and informing public health responses. nih.govresearchgate.net This surveillance relies on multi-agency and multidisciplinary networks that operate at both national and international levels. europa.eueuropa.eu

Organizations like the European Union Drugs Agency (EUDA, formerly EMCDDA) and the United Nations Office on Drugs and Crime (UNODC) operate early warning systems (EWS). europa.euunodc.org These systems collate data from various sources, including forensic laboratories, law enforcement seizures, and toxicology reports from hospital and death investigations. europa.eueuropa.eu When a laboratory identifies a previously unknown substance, the information, including analytical data, is shared through the network. europa.eueuropa.eu This allows other laboratories to update their screening methods and helps public health officials to monitor for signals of harm. europa.eu As of December 2021, the EUDA was monitoring over 860 NPS. europa.eu The rise in the number of novel benzodiazepines, with over 80% of the 30 monitored by the EUDA being first detected between 2014 and 2020, highlights the dynamic nature of the illicit drug market. europa.eu

Data Mining and Information Sharing for Early Detection of Emerging NPS

Early detection of emerging NPS like this compound is critical for timely public health and law enforcement intervention. drugsandalcohol.iefrontiersin.org Modern surveillance increasingly utilizes data mining and proactive information sharing to identify new threats before they become widespread. cfsre.orgfrontiersin.org Forensic networks and early warning systems, such as the UNODC's Early Warning Advisory (EWA) and the CFSRE's NPS Discovery program in the United States, serve as central hubs for this activity. unodc.orgcfsre.org

These systems work by systematically collecting and analyzing data from a wide array of sources. drugsandalcohol.iecfsre.org Forensic laboratories contribute by submitting analytical data from seized materials and toxicological casework. europa.eueuropa.eu This allows for the real-time identification of new substances and the retrospective analysis of older data to search for previously unidentified compounds. cfsre.orgfrontiersin.org Information sharing is facilitated through secure platforms and networks that connect forensic scientists, public health officials, and law enforcement agencies. frontiersin.orgaadk.gov.my This collaborative approach ensures that once a new substance is identified, the information—including analytical signatures and observed prevalence—is rapidly disseminated, enabling a coordinated response. globalcoalition.us Such systems are essential for staying ahead of the rapidly evolving NPS market and mitigating the potential public health risks associated with unknown or uncharacterized substances. frontiersin.org

Structure Activity Relationship Sar in Designer Benzodiazepine Research

Elucidation of Structural Features Influencing Biological Activity

The biological activity of benzodiazepines is intrinsically linked to their three-dimensional structure and the specific chemical groups attached to their core scaffold. The benzodiazepine (B76468) molecule generally consists of a benzene (B151609) ring fused to a seven-membered diazepine (B8756704) ring. ub.edu Modifications at various positions on this core structure can significantly alter a compound's affinity for the GABA-A receptor, its efficacy, and its pharmacokinetic profile. ub.edu

Key structural features that influence biological activity include:

The substituent at the C7 position: Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or a nitro group, at this position are generally crucial for high anxiolytic activity. nih.gov

The C2 carbonyl group: This group is considered essential for the binding of the benzodiazepine to its receptor site. nih.gov

The N1 and C3 positions: Substituents at these positions can modulate the pharmacological properties, potency, and duration of action. ub.edu For instance, the presence of a methyl group at the N1 position and a triazole ring fused to the a-face of the diazepine ring, as seen in alprazolam and its analogues, often leads to higher potency.

The C5-phenyl ring: The nature and position of substituents on this ring can influence receptor affinity and selectivity.

Impact of Halogenation Position on Pharmacological and Analytical Profiles

The position of halogen atoms on the benzodiazepine structure profoundly affects both its pharmacological and analytical characteristics. nih.gov In the case of 4'-chloro Deschloroalprazolam, the chlorine atom is located at the 4' position of the C5-phenyl ring, distinguishing it from its structural isomer, alprazolam, where the chlorine is at the C7 position of the fused benzene ring. researchgate.net

Pharmacological Impact:

The presence of a halogen at the 2' or 7 position of 1,4-benzodiazepinones has been shown to increase receptor affinity. nih.gov While specific pharmacological data for this compound is not extensively documented in publicly available research, the shift of the chlorine atom from the 7-position (as in alprazolam) to the 4'-position is expected to alter its binding affinity and selectivity for different GABA-A receptor subtypes. Theoretical studies on other benzodiazepines suggest that halogen substituents at the 2'-position can enhance the interaction of the N4-imine nitrogen with receptor sites. nih.gov The 4'-position, being electronically and sterically different, would likely result in a unique pharmacological profile compared to 2'- or 7-halogenated analogues.

Analytical Impact:

The isomeric nature of this compound and alprazolam presents a significant challenge for forensic and toxicological analysis. researchgate.netresearchgate.net Their similar physicochemical properties can lead to co-elution in chromatographic methods and similar fragmentation patterns in mass spectrometry, potentially causing misidentification. researchgate.netnih.gov However, distinct fragment ions can be used for differentiation. For example, in mass spectrometry, alprazolam typically shows a higher abundance of a 165.0 Da fragment ion, whereas this compound produces a more abundant 131.1 Da fragment ion. researchgate.netcfsre.org This analytical distinction is crucial for accurate identification in seized materials and biological samples. researchgate.netnih.govcfsre.org

Comparative SAR Analysis with Alprazolam and Other Benzodiazepine Scaffolds

A comparative analysis of this compound with alprazolam and other benzodiazepines highlights the subtle yet critical role of substituent placement.

Comparison with other Benzodiazepines: The triazole ring fused to the cfsre.orgnih.govdiazepine system in this compound is a feature shared with other potent triazolobenzodiazepines like triazolam and etizolam. This structural motif generally enhances binding affinity. The SAR of other designer benzodiazepines, such as those with different halogen substitutions (e.g., flualprazolam with fluorine), further underscores the importance of the type and position of the halogen in determining the pharmacological profile.

Rational Design Principles and Future Directions in Benzodiazepine Analogues

The development of new benzodiazepine analogues is increasingly guided by rational design principles, aiming to create compounds with improved therapeutic profiles, such as enhanced selectivity for specific GABA-A receptor subtypes to minimize side effects like sedation. nih.govplos.org

Current rational design approaches include:

Pharmacophore Modeling: Identifying the key structural features and their spatial arrangement necessary for biological activity allows for the design of new molecules that fit the receptor binding site. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to compounds with improved potency, selectivity, or metabolic stability. u-tokyo.ac.jp For example, replacing a hydrogen atom with a fluorine atom can enhance receptor affinity. u-tokyo.ac.jp

Computational Studies: Molecular modeling and quantitative structure-activity relationship (QSAR) analyses are used to predict the biological activity of novel compounds before their synthesis, saving time and resources. service.gov.uk

Future directions in this field are likely to focus on:

Subtype-Selective Ligands: Developing compounds that selectively target specific GABA-A receptor subtypes to achieve more targeted therapeutic effects with fewer side effects. plos.org

Allosteric Modulators with Novel Mechanisms: Exploring compounds that modulate the GABA-A receptor in different ways than classical benzodiazepines.

Addressing Analytical Challenges: The continuous emergence of new designer benzodiazepines necessitates the development of more robust and specific analytical methods for their detection and differentiation.

Regulatory and Policy Research

Current Legal Status and Control Measures for 4'-chloro Deschloroalprazolam in Various Jurisdictions

The legal status of this compound varies significantly across different regions, reflecting the ongoing challenge for regulatory bodies to keep pace with the emergence of novel psychoactive substances (NPS). As a structural analogue of the controlled substance alprazolam, its legal classification is often complex and in a state of flux.

In the United States , this compound is not federally scheduled as of late 2022. cfsre.orgcfsre.org This is in contrast to alprazolam, which is classified as a Schedule IV substance under the Controlled Substances Act. cfsre.orgresearchgate.net However, individual states have begun to take action. For instance, the Virginia Board of Pharmacy amended its regulations to place 6-(4-chlorophenyl)-1-methyl-4H- researchgate.netnih.govresearchgate.nettriazolo[4,3-a] researchgate.netnih.govbenzodiazepine (B76468), the chemical name for this compound, into Schedule I of the Drug Control Act, effective October 9, 2024. virginia.govvirginia.gov

In the United Kingdom , the government has taken decisive steps to control the substance. Following a recommendation from the Advisory Council on the Misuse of Drugs (ACMD), this compound is slated to be controlled as a Class C drug under the Misuse of Drugs Act 1971. www.gov.ukwww.gov.ukservice.gov.uk The necessary legislation is anticipated to be enacted in late 2024 or early 2025. www.gov.uk The ACMD's review noted occasional detections of the compound in the UK from various sources, including seizures and post-mortem toxicology. service.gov.uk

Within the European Union , the response is coordinated through the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), now the European Union Drugs Agency (EUDA). This compound was formally notified to the EU Early Warning System by Ireland on April 24, 2023. europa.euwikipedia.orgeuropa.eu This notification system is the first step in a three-stage process of early warning, risk assessment, and control measures for new substances across the EU. europa.eu Individual member states may also implement national controls. Switzerland, for example, utilizes a specific index in its narcotic law directory designed for the fast scheduling of NPS, which can include individual substances or entire chemical families through analogue definitions. nih.gov

The substance was first identified in seized materials in Australia in December 2021, highlighting its emergence on the global illicit market. cfsre.orgresearchgate.netwikipedia.org

| Jurisdiction | Legal Status/Control Measure | Source(s) |

|---|---|---|

| United States (Federal) | Not federally scheduled. | cfsre.orgcfsre.org |

| United States (Virginia) | Placed in Schedule I, effective October 2024. | virginia.govvirginia.gov |

| United Kingdom | To be controlled as a Class C drug under the Misuse of Drugs Act 1971. | www.gov.ukwww.gov.ukservice.gov.uk |

| European Union | Notified to the EU Early Warning System (April 2023); no EU-wide control yet. | europa.euwikipedia.orgeuropa.eu |

| Australia | Identified in seized materials in December 2021. | cfsre.orgresearchgate.netwikipedia.org |

Challenges in Legislative Responses to Emerging Novel Psychoactive Substances

The proliferation of NPS, including designer benzodiazepines like this compound, presents significant challenges to traditional legislative frameworks. nih.govmarshallcenter.org These challenges stem from the dynamic nature of the illicit drug market and the inherent limitations of legal systems designed to control a static list of substances.

A primary difficulty is the sheer speed and diversity with which new substances appear. europa.eunih.gov Clandestine laboratories can modify chemical structures to create new compounds that are not explicitly listed in existing drug laws, effectively circumventing controls. marshallcenter.org As soon as one NPS is identified and legislated against, manufacturers may already have replacement substances ready for market. europa.eudrugsandalcohol.ie This cat-and-mouse game places a heavy burden on legal systems that often require a lengthy parliamentary or administrative process to update control lists. europa.eu

Another significant hurdle is the initial lack of scientific and toxicological data for emerging NPS. europa.eunih.gov Legislative action to control a substance is typically justified by assessing its risk to public health. nih.gov For brand-new compounds, this evidence base is often non-existent, forcing policymakers to make decisions based on limited information or extrapolation from structurally related compounds. tni.org This can strain the credibility of the control systems. drugsandalcohol.ie

Suppliers of NPS often exploit legal loopholes by marketing products with disclaimers such as "not for human consumption" or "research chemical" to evade consumer safety and medicines legislation. marshallcenter.orgcaymanchem.com In response, some jurisdictions have moved away from substance-by-substance scheduling towards more innovative legal approaches. These include:

Generic or Analogue Legislation: Controlling entire families of related chemicals through broad structural definitions. The UK's plan to add a generic definition for nitazenes is an example of this future-proofing approach. www.gov.uk

Consumer Safety or Medicines Laws: Using existing regulations to halt the open distribution of NPS by classifying them as unauthorized medicines or unsafe consumer products. europa.eutni.org This approach can be implemented more rapidly than amending criminal drug laws. tni.org

Temporary Control Orders: Some countries have introduced mechanisms for the temporary scheduling of a substance for a period of around a year, allowing time for a full risk assessment to be conducted. drugsandalcohol.ie

The case of this compound illustrates this legislative lag; despite its identification in late 2021, specific controls in jurisdictions like the UK are only expected to come into force years later. researchgate.netwww.gov.uk This highlights the ongoing struggle for legal frameworks to remain responsive and effective in the face of a rapidly evolving drug landscape.

Impact of Regulatory Status on Research and Forensic Analysis

The legal status of an NPS like this compound has a direct and significant impact on the capabilities of both research laboratories and forensic analysis units. cfsre.org Its emergence as an uncontrolled substance creates a series of analytical and logistical hurdles.

The most prominent challenge presented by this compound is its interference with the forensic analysis of alprazolam. nih.govoup.com As a structural isomer, it has the same molecular weight and similar physicochemical properties, causing it to be easily misidentified as alprazolam in standard laboratory tests if specific methods are not used. researchgate.netnih.govresearchgate.net This analytical confusion has several consequences:

Misidentification in Casework: Forensic laboratories may incorrectly report the presence of the controlled drug alprazolam when, in fact, the uncontrolled isomer this compound is present. nih.govoup.com

Underestimation of Prevalence: The true prevalence of this compound and its role in public health incidents, such as drug-impaired driving cases or deaths, may be underestimated or completely unrecognized. service.gov.uk

Need for Method Development: Forensic laboratories have been forced to re-evaluate their existing procedures and develop new, more specific analytical methods to differentiate between the two isomers. nih.govoup.com For example, the Houston Forensic Science Center had to implement a new protocol based on the retention time of the substance relative to an internal standard (alprazolam-d5) to avoid misidentification. nih.govresearchgate.net

Furthermore, the regulatory status impacts the availability of reference materials. For a substance to be accurately identified in a laboratory, a certified analytical reference standard is required for comparison. caymanchem.com When a compound is new and unscheduled, these standards may not be commercially available, hindering the ability of forensic labs to definitively identify the substance in seized materials or toxicological samples. mdpi.comsciex.jp

For the research community, the legal ambiguity of NPS can create barriers to conducting vital pharmacological and toxicological studies. tni.org Obtaining unscheduled compounds for research can be difficult, and as they become controlled, researchers must navigate complex licensing and regulatory requirements. bertin-bioreagent.com This slows down the generation of essential data on the substance's effects, which is crucial for informing public health responses, clinical treatment, and legislative decisions. nih.gov

Future Research Directions and Unexplored Areas

Comprehensive Elucidation of Pharmacokinetic and Pharmacodynamic Profiles (in preclinical models)

A significant gap in the current understanding of 4'-chloro Deschloroalprazolam lies in its pharmacological profile. While it is presumed to have sedative effects similar to other benzodiazepines, detailed preclinical data is absent from the scientific literature. wikipedia.org Future research must prioritize a thorough investigation of its pharmacokinetic (PK) and pharmacodynamic (PD) properties in established animal models.

Pharmacodynamic studies should focus on elucidating the compound's mechanism of action and dose-response relationship. This includes quantifying its binding affinity and functional activity at GABA-A receptor subtypes to understand its potency and efficacy relative to known benzodiazepines like alprazolam. Such studies are fundamental for assessing its potential for producing specific central nervous system effects.

Development of Advanced Isomer-Specific Analytical Methods

A primary analytical challenge presented by this compound is its isomeric relationship with the prescription benzodiazepine (B76468), alprazolam. nih.gov As an isomer, it shares similar physicochemical properties, which can lead to misidentification in forensic and toxicological casework if analytical methods lack sufficient specificity. nih.govresearchgate.net

The Houston Forensic Science Center (HFSC) encountered this issue and performed an interference study to supplement their existing methods. nih.gov Their findings indicated that while the isomers could not be fully separated chromatographically with their current method, they could be successfully differentiated based on their retention times relative to the internal standard, alprazolam-d5 (B571041). nih.govresearchgate.net Cases where a suspected alprazolam peak eluted before the internal standard were flagged as "unsuitable for analysis due to an interference," preventing misidentification. nih.gov

Future research should focus on developing more robust, isomer-specific analytical techniques capable of baseline separation and unambiguous identification. This includes exploring advanced chromatographic techniques and high-resolution mass spectrometry (HRMS). A range of analytical methods have been used to characterize the compound, but further refinement is needed for routine and confirmatory analysis in forensic laboratories. researchgate.net

Table 1: Analytical Techniques for the Identification and Differentiation of this compound

| Analytical Technique | Application in Analysis | Key Findings/Challenges |

| Gas Chromatography–Mass Spectrometry (GC-MS) | Used for the initial identification of the compound in seized materials. researchgate.net | Can have very similar mass spectral properties to alprazolam, risking misidentification. researchgate.net |

| Liquid Chromatography–Mass Spectrometry (LC-MS/MS) | Quantitative confirmation in biological samples like blood. researchgate.net | Isomers may not be chromatographically resolved with standard methods, requiring specific protocols. nih.govresearchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides accurate mass data to help differentiate from other compounds. | Essential for confident identification of novel psychoactive substances. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for the definitive structural elucidation of the compound in seized capsules. researchgate.net | Provides detailed structural information to confirm the identity of new analogues. |

| X-ray Crystallography | Used to determine the precise three-dimensional structure of the molecule. researchgate.net | Offers unambiguous structural confirmation. |

Targeted Synthesis and Characterization of Novel Analogues

The synthesis and illicit use of designer benzodiazepines are growing concerns. researchgate.net These substances are created through minor variations on the core benzodiazepine structure to produce different physiological effects and to circumvent drug control laws. researchgate.net Research into the targeted synthesis of novel analogues of this compound is a necessary, proactive measure.

By systematically modifying its chemical structure, researchers can synthesize a library of related compounds. Subsequent characterization of these analogues would help establish structure-activity relationships (SAR). This understanding is critical for predicting the potential pharmacological effects of future DBZDs that may appear on the illicit market. Furthermore, this research can identify potential synthetic precursors, such as the partial characterization of 4′-chloro deschloronordiazepam found alongside its parent compound, which aids law enforcement in tracking manufacturing trends. researchgate.net

Enhanced International Collaboration for Monitoring and Research of Emerging DBZDs

The rise of designer benzodiazepines is a global issue, often described as a "cat-and-mouse game between organized crime and law enforcement." researchgate.net Substances are often synthesized in one country, processed into finished products in another, and sold globally online. europa.eu This transnational nature makes enhanced international collaboration essential for effective monitoring and research.

Organizations like the European Union drugs agency (EMCDDA) monitor new benzodiazepines through systems like the EU Early Warning System (EWS). europa.eu As of 2021, the EMCDDA was monitoring 30 new benzodiazepines. europa.eu Strengthening these collaborations between national forensic laboratories, public health bodies, and international agencies like the EMCDDA is paramount. researchgate.net Sharing data on identifications, analytical methods, and observed public health harms allows for a more rapid and coordinated response to the emergence of new DBZDs like this compound. The COVID-19 pandemic highlighted potential vulnerabilities in monitoring systems, further underscoring the need for robust international partnerships. researchgate.net

Integration of Computational Chemistry with Experimental Studies for Predictive Modeling

Computational chemistry offers powerful tools to accelerate the study of emerging DBZDs. Integrating these in silico approaches with traditional experimental studies can create predictive models that help researchers and authorities stay ahead of new threats. jddhs.comuchicago.edu

Techniques such as quantitative structure-activity relationship (QSAR) modeling, molecular docking, and pharmacophore modeling have already been successfully applied to designer benzodiazepines. researchgate.net One study used a validated QSAR model to predict high biological activity for 41% of 101 DBZDs identified online, with predictions supported by docking studies. researchgate.net

For this compound, these computational methods could be used to:

Predict Binding Affinity: Molecular docking simulations can predict how this compound and its potential analogues interact with and bind to GABA-A receptor subtypes. jddhs.com

Develop Predictive Models: QSAR models can be built to predict the activity of unsynthesized analogues, helping to prioritize which compounds may pose the highest public health risk. nih.gov

Guide Experimental Studies: Computational predictions can guide targeted synthesis and in vitro/in vivo testing, making experimental research more efficient and focused. nih.gov

This synergy between computational and experimental science is crucial for rapidly acquiring reliable information on the potential biological activity of novel DBZDs. researchgate.net

Q & A

Q. Advanced

- Data Reanalysis : Reviewing raw chromatograms for elution order relative to alprazolam-d5.

- Seized Drug Correlation : Cross-referencing toxicology samples with seized drug evidence analyzed via HRMS or NMR.

- Method Updates : Incorporating this compound into validated scopes once reference materials are available. For example, HFSC identified 11 cases (2021–2023) requiring re-evaluation, two of which confirmed this compound in seized drugs .

What regulatory considerations exist for this compound in forensic and research contexts?

Basic

The compound is explicitly scheduled under controlled substance laws (e.g., Virginia Board of Pharmacy) due to its structural similarity to alprazolam and potential misuse. Researchers must comply with DEA analog act provisions and state-specific regulations when handling or synthesizing the compound for studies .

How do co-eluting substances or concentration ratios affect the quantitation accuracy of alprazolam in the presence of this compound?

Advanced

Interference experiments show that alprazolam quantitation remains accurate at this compound concentrations ≤100 ng/mL. However, at higher concentrations (>100 ng/mL), merged peaks render quantification unreliable. Laboratories should:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.